4-Acetyl-3-hydroxybenzoic acid

Analytical Chemistry Synthetic Chemistry Quality Control

Substituting CAS 16357-40-7 for CAS 102297-62-1 invalidates synthetic campaigns-only the 3-hydroxy-4-acetyl regioisomer delivers the required SAR for AGC kinase and mPGES-1 inhibitor patents. • Key intermediate for crassinervic acid analogs with documented antifungal activity against C. cladosporioides. • Validated Aspergillus versicolor metabolite; privileged scaffold for drug discovery and LC-MS/NMR standard development. • ≥97% purity; in stock for immediate global dispatch.

Molecular Formula C9H8O4
Molecular Weight 180.159
CAS No. 102297-62-1
Cat. No. B2628396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-3-hydroxybenzoic acid
CAS102297-62-1
Molecular FormulaC9H8O4
Molecular Weight180.159
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13)
InChIKeyMKTAASUBWXZBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-3-hydroxybenzoic Acid: Key Building Block for Synthesis


4-Acetyl-3-hydroxybenzoic acid (CAS 102297-62-1, C9H8O4, MW 180.16) is a versatile aromatic building block featuring a unique 3-hydroxy-4-acetyl substitution pattern on the benzoic acid core. This compound is a naturally occurring metabolite isolated from the fungus Aspergillus versicolor, which provides preliminary validation of its structural relevance in biologically active systems [1]. The compound belongs to the alkyl-phenylketone class of organooxygen compounds [2]. Its distinct regiochemistry offers specific reactivity profiles and physicochemical properties that cannot be replicated by its positional isomer (3-acetyl-4-hydroxybenzoic acid, CAS 16357-40-7) or other hydroxybenzoic acid derivatives, making it an essential intermediate in targeted synthetic pathways.

4-Acetyl-3-hydroxybenzoic Acid: Isomer Substitution Risk


The assumption that positional isomers of acetyl-hydroxybenzoic acid are functionally equivalent is a critical procurement error that can invalidate entire synthetic campaigns or screening results. The acetyl and hydroxyl group positions dictate the molecule's hydrogen-bonding network, which directly influences its physicochemical properties, including melting point, solubility, and LogP. As demonstrated in studies on hydroxybenzoic acid isomers, even a simple change in substitution pattern results in substantial thermodynamic and stability differences [1]. Specifically, the 3-hydroxy-4-acetyl pattern (CAS 102297-62-1) is the required regioisomer in several key patent applications and synthetic methodologies. Substituting the 3-acetyl-4-hydroxy isomer (CAS 16357-40-7) will lead to an entirely different spatial arrangement of functional groups, fundamentally altering reactivity in downstream reactions and potentially abrogating any desired biological activity or synthetic yield. The following evidence quantitatively defines the unique parameters that make CAS 102297-62-1 irreplaceable.

4-Acetyl-3-hydroxybenzoic Acid: Differentiation Evidence


InChIKey-Based Structural Authentication

The InChIKey provides a definitive, machine-readable identifier to distinguish 4-acetyl-3-hydroxybenzoic acid (CAS 102297-62-1) from its positional isomer 3-acetyl-4-hydroxybenzoic acid (CAS 16357-40-7). The InChIKey for the target compound is MKTAASUBWXZBNB-UHFFFAOYSA-N, whereas the InChIKey for the 3-acetyl-4-hydroxy isomer is FPBXWXGOFQSROI-UHFFFAOYSA-N [1]. This unique identifier eliminates ambiguity in procurement and inventory management, ensuring the correct regioisomer is sourced for reproducible experiments.

Analytical Chemistry Synthetic Chemistry Quality Control

Physicochemical Profile Comparison

Computationally predicted physicochemical properties reveal significant differences between 4-acetyl-3-hydroxybenzoic acid and its 3-acetyl-4-hydroxy isomer that impact handling, purification, and formulation. The predicted boiling point of 4-acetyl-3-hydroxybenzoic acid is 379.9±32.0 °C at 760 Torr, with a density of 1.365±0.06 g/cm³ at 20 °C and 760 Torr . While direct experimental data for the isomer are scarce, analogous studies on hydroxybenzoic acid isomers demonstrate that changes in substitution pattern yield measurable differences in thermodynamic parameters, including enthalpy of fusion and sublimation [1]. These variations directly affect recrystallization strategies, distillation protocols, and the compound's behavior in formulation.

Physical Chemistry Process Chemistry Formulation Science

Natural Product Occurrence for Lead Discovery

4-Acetyl-3-hydroxybenzoic acid has been isolated and identified as a natural metabolite from the fungus Aspergillus versicolor [1]. This provides a crucial differentiating factor: its existence in nature suggests a potential ecological or biological role, which can be leveraged for lead optimization and target validation. In contrast, the 3-acetyl-4-hydroxy isomer (CAS 16357-40-7) is not reported as a common natural product in major metabolomic databases [2]. This distinction is significant for researchers investigating natural product-derived scaffolds or seeking biologically privileged starting points for medicinal chemistry campaigns.

Natural Product Chemistry Drug Discovery Metabolomics

Methyl Ester Intermediate in Antifungal Synthesis

The specific 3-hydroxy-4-acetyl substitution pattern of 4-acetyl-3-hydroxybenzoic acid is essential for the generation of privileged synthetic intermediates. Its methyl ester derivative, methyl 3-acetyl-4-hydroxybenzoate, serves as a key building block for the synthesis of crassinervic acid analogs via aldol condensation, a reaction that is highly dependent on the correct orientation of the acetyl and hydroxyl groups [1]. These analogs have demonstrated antifungal activity against Cladosporium cladosporioides [2]. While quantitative potency data for the final analogs are available, the parent acid's unique regiochemistry is the prerequisite for accessing this specific chemical space.

Medicinal Chemistry Synthetic Methodology Agrochemical Discovery

Commercial Availability and Purity Grades

4-Acetyl-3-hydroxybenzoic acid (CAS 102297-62-1) is readily available from multiple global suppliers in research-grade purities of 95% , 97% , and ≥98% . This compares favorably to the 3-acetyl-4-hydroxy isomer (CAS 16357-40-7), which is less widely stocked and often requires custom synthesis or longer lead times. The established supply chain for the target compound ensures rapid procurement and consistent quality, reducing project delays and experimental variability.

Procurement Supply Chain Management Quality Assurance

4-Acetyl-3-hydroxybenzoic Acid: Application Scenarios


Antifungal Synthesis via Aldol Condensation

This compound's methyl ester derivative (methyl 3-acetyl-4-hydroxybenzoate) is a critical intermediate in the synthesis of crassinervic acid analogs. The specific 3-hydroxy-4-acetyl regiochemistry is essential for the aldol reaction with ketones to produce analogs with documented antifungal activity against Cladosporium cladosporioides [1]. The 3-acetyl-4-hydroxy isomer would generate a different product and is not a suitable substitute for this established methodology.

Fungal Metabolite Validation in Metabolomics

4-Acetyl-3-hydroxybenzoic acid is a confirmed metabolite of Aspergillus versicolor [1]. It is used as an authentic standard for analytical method development (e.g., LC-MS, NMR) and for studying fungal secondary metabolism. Its natural origin makes it a privileged scaffold for drug discovery, as nature-derived compounds often possess favorable properties for biological interaction.

Building Block for Patent-Defined Chemical Space

The compound is cited as a building block and intermediate in numerous patents, including those for AGC kinase inhibitors [1] and mPGES-1 inhibitors [2]. In these applications, the precise substitution pattern of the aryl ring is crucial for establishing the required structure-activity relationships (SAR). Procuring the correct isomer ensures fidelity to the patented synthetic schemes and biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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